
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide (CPCM) is a novel chemical compound that has recently been studied for its potential applications in scientific research. As a small molecule, CPCM has been found to have a range of biochemical and physiological effects, making it an attractive molecule for laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is still being investigated. However, it is believed that 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide works by inhibiting the production of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting these enzymes, 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is thought to reduce inflammation, improve cognitive function, and act as an antioxidant.
Biochemical and Physiological Effects
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has several advantages for laboratory experiments. It is easy to synthesize, has a wide range of potential applications, and has been found to have a range of biochemical and physiological effects. However, there are some limitations to using 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide in lab experiments. For example, the exact mechanism of action of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is still not fully understood, and there is a lack of long-term studies on the effects of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide.
Orientations Futures
There are several potential future directions for the study of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide. First, more research needs to be done to better understand the exact mechanism of action of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide. Additionally, more long-term studies are needed to assess the safety and efficacy of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide. Finally, further research is needed to explore the potential applications of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide in the treatment of various diseases and conditions.
Méthodes De Synthèse
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can be synthesized in several different ways, with the most commonly used method being a three-step process. The first step involves the formation of an amide bond between 3-chloropropanamide and 2-methoxyphenylacetamide. This is followed by a Friedel-Crafts reaction to form a benzofuran ring, and finally a reductive amination reaction to create 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been investigated for its potential as an antifungal and antibacterial agent, as well as its potential to inhibit the growth of cancer cells. Additionally, 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential to reduce inflammation, improve cognitive function, and act as an antioxidant.
Propriétés
IUPAC Name |
3-(3-chloropropanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-25-15-9-5-3-7-13(15)21-19(24)18-17(22-16(23)10-11-20)12-6-2-4-8-14(12)26-18/h2-9H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANSNIKYLMAUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloropropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6500942.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)
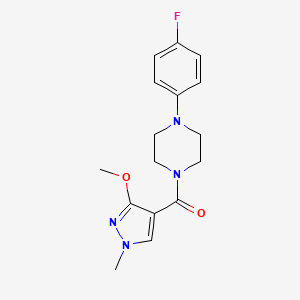
![N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500965.png)
![N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500974.png)
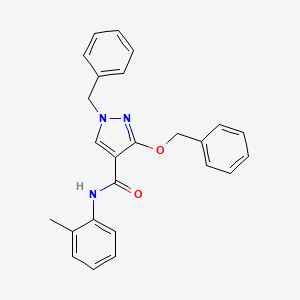
![3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-4-(pyrrolidine-1-carbonyl)-1H-pyrazole](/img/structure/B6500992.png)
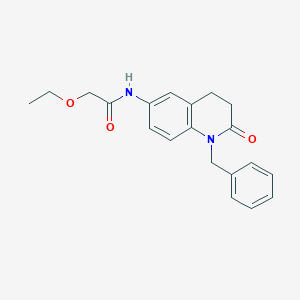
![2-(4-fluorophenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6501003.png)
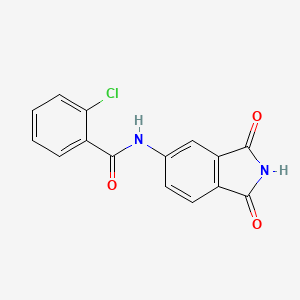
![3-(4-fluorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6501014.png)
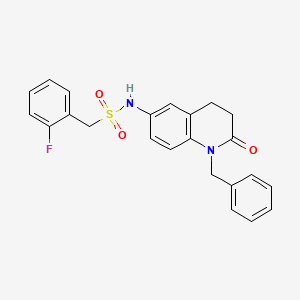

![2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B6501030.png)